trichloroethyl beta-D-glucoside
CAS No.:
Cat. No.: VC1915417
Molecular Formula: C8H13Cl3O6
Molecular Weight: 311.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13Cl3O6 |
|---|---|
| Molecular Weight | 311.5 g/mol |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2,2,2-trichloroethoxy)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C8H13Cl3O6/c9-8(10,11)2-16-7-6(15)5(14)4(13)3(1-12)17-7/h3-7,12-15H,1-2H2/t3-,4-,5+,6-,7-/m1/s1 |
| Standard InChI Key | JMIZQJXRDKPSKP-XUUWZHRGSA-N |
| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC(Cl)(Cl)Cl)O)O)O)O |
| Canonical SMILES | C(C1C(C(C(C(O1)OCC(Cl)(Cl)Cl)O)O)O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
Trichloroethyl beta-D-glucoside consists of a beta-D-glucose unit connected to a trichloroethyl group via a glycosidic bond at the anomeric carbon. The beta configuration indicates that the trichloroethyl group is positioned equatorially relative to the pyranose ring of glucose, creating a specific three-dimensional arrangement that influences its chemical behavior. This stereochemical arrangement is critical to the compound's properties and reactivity patterns, particularly in reactions involving the glycosidic bond. The trichloroethyl group, derived from trichloroethylene (ClCH=CCl₂), introduces three electron-withdrawing chlorine atoms that significantly influence the electronic properties of the molecule .
Physical and Chemical Properties
Based on the compound's structure and information about related molecules, trichloroethyl beta-D-glucoside possesses the following properties:
| Property | Description |
|---|---|
| Molecular Formula | C₈H₁₃Cl₃O₆ |
| Molecular Weight | Approximately 267.54 g/mol |
| Physical State | Solid at room temperature |
| Structural Features | Beta-D-glucoside moiety linked to a trichloroethyl group |
| Chemical Reactivity | Hydroxyl groups undergo typical sugar reactions; glycosidic bond stability influenced by trichloroethyl group |
| Solubility | Likely soluble in polar organic solvents; limited water solubility |
Synthesis Methods
General Synthetic Approaches
The synthesis of trichloroethyl beta-D-glucoside typically involves the formation of a glycosidic bond between an activated glucose derivative and trichloroethanol. Several methodologies can be employed for this purpose:
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Glycosyl Halide Methods: These approaches utilize glycosyl bromides or chlorides as activated intermediates that can react with trichloroethanol to form the glycosidic bond. The stereochemistry of this reaction can be controlled through appropriate selection of reaction conditions, catalysts, and protecting groups.
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In Situ Activation: This strategy involves generating reactive glycosyl intermediates in the presence of the alcohol acceptor (trichloroethanol) to promote glycosidic bond formation with desired stereochemistry.
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Stereoselective Glycosylation: Various methods have been developed to ensure the formation of the beta-glycosidic linkage, including neighboring group participation and the use of specific promoters and solvents.
Specific Synthetic Insights
Research on related compounds provides valuable insights into potential synthetic routes for trichloroethyl beta-D-glucoside. For instance, the synthesis of 2,2,2-trichloroethyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-β-D-glucopyranoside described in literature follows a multi-step process:
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Initial conversion of 2-acetamido-2-deoxy-D-glucose into 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucosyl chloride.
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Transformation of this glycosyl chloride into 2,2,2-trichloroethyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucoside.
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Completion through a sequence involving acetylation, acid hydrolysis, and selective acetylation .
For the synthesis of unmodified trichloroethyl beta-D-glucoside, similar principles could be applied using unsubstituted glucose derivatives as starting materials.
Additional methodologies relevant to the synthesis of glycosides include:
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Formation of glycosyl bromides using TMSBr in benzene, followed by reaction with suitable acceptors in the presence of sym-collidine and molecular sieves, which has been demonstrated to yield disaccharides in moderate yields .
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In situ generation of glycosyl chlorides using reagents such as AgOTf and p-TolSCl, which has been shown to produce good levels of stereoselectivity in glycosylation reactions .
Applications and Research Relevance
Synthetic Applications
Trichloroethyl beta-D-glucoside serves several important functions in synthetic organic chemistry:
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Protecting Group Chemistry: The trichloroethyl moiety can function as a protecting group for the anomeric position of glucose, offering stability under certain conditions while being selectively removable under others. This property is particularly valuable in multi-step syntheses of complex carbohydrates, where controlled manipulation of reactive centers is essential.
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Building Block Utility: This compound can serve as a precursor in the synthesis of more complex oligosaccharides and glycoconjugates. The defined stereochemistry at the anomeric center provides a reliable starting point for further synthetic elaboration.
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Stereocontrolled Synthesis: The established beta-configuration provides a defined stereochemical foundation for subsequent transformations, which is crucial in carbohydrate chemistry where stereochemistry significantly influences biological activity and physical properties.
Comparison with Related Compounds
Structural Relatives
Trichloroethyl beta-D-glucoside exists within a family of related compounds. Understanding these structural relationships provides context for its chemical behavior and potential applications:
Functional Comparisons
The presence of the trichloroethyl group in trichloroethyl beta-D-glucoside confers distinctive properties compared to other glucosides:
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Reactivity Profile: The electron-withdrawing nature of the trichloroethyl group influences the stability and reactivity of the glycosidic bond, potentially making it more resistant to certain types of hydrolysis compared to simpler alkyl glucosides. This can be advantageous in synthetic applications where controlled stability is required.
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Lipophilicity: The trichloroethyl group increases the compound's lipophilicity compared to more hydrophilic glucosides, which affects its solubility properties and potential applications in various solvent systems and biological contexts.
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Selective Removal: Unlike methyl or other simple alkyl glucosides, the trichloroethyl group offers the possibility of selective removal under specific conditions, such as reductive treatments. This property is particularly valuable in synthetic applications where sequential deprotection is necessary.
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Steric Considerations: The larger size of the trichloroethyl group compared to methyl or other small alkyl groups creates distinct steric environments around the glycosidic bond, which can influence reaction pathways and conformational preferences.
Research Perspectives and Future Directions
Current Research Context
Research in glycoside chemistry continues to evolve, with ongoing interest in new synthetic methods, structural characterizations, and applications. Several research areas have particular relevance to trichloroethyl beta-D-glucoside:
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Carbohydrate Protecting Group Chemistry: The development and application of protecting groups for carbohydrate synthesis remains an active area of research, with ongoing efforts to improve selectivity, yield, and environmental sustainability of protection-deprotection sequences.
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Stereoselective Glycosylation: Advances in methods for controlling the stereochemistry of glycosidic bond formation continue to emerge, as mentioned in research on deoxyglycoside synthesis methods . These developments have direct implications for improving the synthesis of compounds like trichloroethyl beta-D-glucoside.
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Biological Activities of Glycosides: The demonstrated neuroprotective effects of certain beta-D-glucosides, such as THSG , highlight the potential biological significance of this compound class and suggest promising avenues for further investigation.
Future Research Opportunities
Several promising research directions could expand our understanding and applications of trichloroethyl beta-D-glucoside:
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Improved Synthetic Methodologies: Development of more efficient, stereoselective, and environmentally sustainable methods for the synthesis of trichloroethyl beta-D-glucoside would enhance its accessibility for research and potential applications.
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Structure-Activity Relationships: Systematic investigation of how the trichloroethyl group affects the physical, chemical, and potentially biological properties of the glucoside would provide valuable structure-function insights.
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Applications in Complex Carbohydrate Synthesis: Further exploration of the utility of trichloroethyl beta-D-glucoside as a building block or intermediate in the synthesis of more complex carbohydrates or glycoconjugates could expand its synthetic value.
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Potential Biological Evaluations: Given the activities observed with other beta-D-glucosides, investigating whether trichloroethyl beta-D-glucoside exhibits any interesting biological properties would be a valuable avenue for future research, potentially opening new applications in medicinal chemistry or biochemical tools.
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